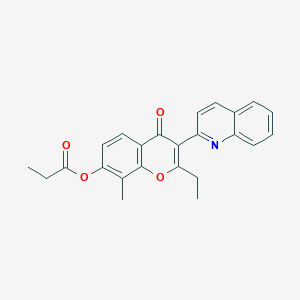

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate

CAS No.:

Cat. No.: VC14542363

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21NO4 |

|---|---|

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | (2-ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate |

| Standard InChI | InChI=1S/C24H21NO4/c1-4-19-22(18-12-10-15-8-6-7-9-17(15)25-18)23(27)16-11-13-20(28-21(26)5-2)14(3)24(16)29-19/h6-13H,4-5H2,1-3H3 |

| Standard InChI Key | WEYNIQSFQCQMTP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)CC)C)C3=NC4=CC=CC=C4C=C3 |

Introduction

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is a complex organic compound that belongs to the class of chromene derivatives. It features a unique structure combining quinoline and chromene moieties, which makes it a subject of interest in medicinal chemistry and other scientific fields due to its potential biological activities and synthetic versatility.

Structural Characteristics

The molecular structure of this compound integrates:

-

A chromene core: Known for its role in biological activity.

-

A quinoline moiety: Often associated with anticancer, antimicrobial, and anti-inflammatory properties.

-

A propanoate group: Contributing to the compound's reactivity and solubility.

Key Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Ketone, ester, aromatic rings |

| Molecular Weight | ~361.39 g/mol |

| Structural Highlights | Quinoline fused with chromene backbone |

The presence of electron-rich aromatic systems and functional groups influences its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate typically involves multi-step organic reactions. Key steps include:

-

Formation of the chromene core: This may involve cyclization reactions starting from salicylaldehyde derivatives.

-

Introduction of the quinoline moiety: Achieved through condensation or coupling reactions.

-

Esterification: The propanoate group is introduced via esterification or transesterification reactions.

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–120°C (depending on the step) |

| Solvent | Ethanol, DMF, or DMSO |

| Catalyst | Acidic or basic catalysts |

Careful control of reaction conditions is essential to ensure high yields and purity.

Chemical Reactivity

This compound exhibits diverse reactivity due to its functional groups:

-

Nucleophilic substitution: The ester and ketone groups are reactive towards nucleophiles.

-

Electrophilic aromatic substitution: Possible at specific positions on the aromatic rings.

-

Hydrolysis: The ester group can hydrolyze under acidic or basic conditions.

The electronic nature of substituents on the aromatic rings and steric hindrance significantly influence these reactions.

Applications

Potential applications of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate include:

-

Medicinal Chemistry: As a scaffold for developing drugs targeting cancer, inflammation, or microbial infections.

-

Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.

-

Material Science: Potential use in organic electronics due to its conjugated system.

Spectroscopic Analysis

Spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for characterizing this compound:

-

NMR Spectroscopy: Provides information on hydrogen and carbon environments.

-

Key signals include chemical shifts corresponding to aromatic protons and ester groups.

-

-

IR Spectroscopy: Confirms functional groups such as carbonyl (C=O) and ester (C-O).

-

Mass Spectrometry: Determines molecular weight and fragmentation patterns.

Example Spectral Data

| Technique | Characteristic Peaks/Signals |

|---|---|

| NMR | δ ~7–8 ppm (aromatic), δ ~2–4 ppm (ethyl/methyl) |

| IR | ~1700 cm (C=O stretch), ~1200 cm (C-O stretch) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume